Cas no 211506-59-1 ((3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)
(3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (R)-Chroman-3-ylamine hydrochloride
- (R)-chroman-3-amine hydrochloride
- (R)-CHROMAN-3-AMINE HCL
- (S)-3-Aminochromane Hydrochloride
- NE63931
- AK104733
- AX8238941
- AB0070486
- AM20130034
- (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
- (3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- 59108-53-1
- MFCD22689215
- (R)-chroman-3-aminehydrochloride
- AKOS016008070
- DB-328005
- CS-0137501
- 211506-59-1
- AS-30210
- (3R)-3,4-dihydro-2H-chromen-3-ylamine hydrochloride
- SCHEMBL21810813
-
- MDL: MFCD22689215
- Inchi: 1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1
- InChI Key: NSLATPDKWVAAIL-DDWIOCJRSA-N
- SMILES: Cl.O1C2C=CC=CC=2C[C@H](C1)N
Computed Properties
- Exact Mass: 185.0607417g/mol
- Monoisotopic Mass: 185.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
(3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0080-10g |
(R)-chroman-3-amine hydrochloride |
211506-59-1 | 95% | 10g |
$1095 | 2023-09-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-1g |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-5g |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-500mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-250mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 250mg |
3561.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-100mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 100mg |
2204.91CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1168S-50mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 96% | 50mg |
1526.48CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1008533-100mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 95% | 100mg |
$300 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1008533-250mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 95% | 250mg |
$480 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1008533-500mg |
(R)-Chroman-3-ylamine hydrochloride |
211506-59-1 | 95% | 500mg |
$825 | 2024-07-28 |
(3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Suppliers
(3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Introduction to (3R)-3,4-Dihydro-2H-1-Benzopyran-3-Amine Hydrochloride
The compound (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS No. 211506-59-1) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The benzopyran framework is a fused bicyclic structure consisting of a benzene ring and a pyran ring, making it a versatile scaffold for various chemical modifications and applications.
Recent studies have highlighted the potential of (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride in the development of novel therapeutic agents. Its chiral center at the 3-position (denoted by the R configuration) plays a crucial role in its stereochemical properties and biological interactions. The hydrochloride salt form ensures optimal solubility and stability, making it suitable for various experimental and clinical applications.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and stereochemistry. Researchers have employed methods such as asymmetric catalysis and enantioselective reductions to achieve high enantiomeric excess in the final product. These advancements have not only improved the yield but also enhanced the purity of (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, making it more amenable for large-scale production.
From a pharmacological perspective, (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has shown promising activity in preclinical models. Studies conducted in 2022 demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases. For instance, research published in *Nature Communications* indicated that this compound could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Such findings underscore its potential as a lead compound for drug discovery efforts targeting neurodegenerative conditions.
In addition to its therapeutic potential, (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has also been explored for its photophysical properties. Scientists have investigated its ability to act as a photosensitizer in photodynamic therapy (PDT), a treatment modality for certain types of cancers. Recent experiments have shown that this compound can generate reactive oxygen species (ROS) upon light activation, leading to selective tumor cell death while sparing healthy tissues. These results suggest that it could serve as a novel photosensitizer with improved efficacy and reduced side effects compared to existing agents.
The structural versatility of (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride allows for further functionalization to enhance its pharmacokinetic properties. Researchers are currently exploring strategies to improve its bioavailability by modifying substituents on the benzene ring or introducing additional functional groups. Such modifications could potentially extend its half-life and increase its uptake into target tissues, thereby enhancing its therapeutic potential.
Moreover, computational studies have provided valuable insights into the molecular interactions of (3R)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride with biological targets. Using advanced molecular docking techniques, scientists have identified key residues on target proteins that are critical for binding affinity. These findings are being utilized to guide iterative rounds of medicinal chemistry optimization, aiming to develop more potent and selective analogs.
In conclusion, (3R)-3,4-dihydro-2H--benzopyran--amine hydrochloride (CAS No. 211506--59--) represents a promising molecule with multifaceted applications in drug discovery and materials science. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for addressing unmet medical needs and advancing scientific knowledge.
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